![molecular formula C15H11FO2 B3042133 2-(4-Fluorobenzoyl)-3-phenyloxirane CAS No. 51477-11-3](/img/structure/B3042133.png)
2-(4-Fluorobenzoyl)-3-phenyloxirane
Overview
Description
“2-(4-Fluorobenzoyl)benzoic acid” is a chemical compound with the molecular formula FC6H4COC6H4CO2H . It has a molecular weight of 244.22 . This compound is used in research and development .
Synthesis Analysis
While specific synthesis information for “2-(4-Fluorobenzoyl)-3-phenyloxirane” is not available, a related compound, “2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide”, was synthesized by acylation of salicylhydrazide with an equimolar amount of 4-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorobenzoyl)benzoic acid” consists of a benzoyl group (C6H5CO-) attached to a fluorobenzene ring (C6H4F) and a carboxylic acid group (CO2H) .Physical And Chemical Properties Analysis
“2-(4-Fluorobenzoyl)benzoic acid” is a solid with a molecular weight of 244.218 Da . It has a linear formula of FC6H4COC6H4CO2H .Scientific Research Applications
Polymer Chemistry and Material Science
The fluorine substitution in this compound can significantly impact material properties. Consider these applications:
Safety And Hazards
properties
IUPAC Name |
(4-fluorophenyl)-(3-phenyloxiran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-12-8-6-10(7-9-12)13(17)15-14(18-15)11-4-2-1-3-5-11/h1-9,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCGUZYMJDQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)-3-phenyloxirane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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